Sodium bis(2-hydroxyethyl)dithiocarbamate
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Overview
Description
Sodium bis(2-hydroxyethyl)dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of sulfur atoms replacing oxygen atoms in carbamates. This compound is widely used in various industrial and scientific applications due to its unique chemical properties, particularly its ability to form stable complexes with metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium bis(2-hydroxyethyl)dithiocarbamate is typically synthesized by reacting carbon disulfide with a primary or secondary amine in the presence of sodium hydroxide. The reaction proceeds under alkaline conditions, forming the dithiocarbamate salt .
Industrial Production Methods: In industrial settings, the synthesis involves a single-reactor method where amines react with carbon disulfide and alkyl halides. This method is efficient and allows for the production of a wide range of dithiocarbamate derivatives .
Chemical Reactions Analysis
Types of Reactions: Sodium bis(2-hydroxyethyl)dithiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiuram disulfides.
Substitution: It readily undergoes S-alkylation reactions.
Complexation: It forms stable complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Alkyl halides are typically used for S-alkylation.
Complexation: Transition metal salts such as those of zinc, copper, and nickel are used.
Major Products:
Oxidation: Thiuram disulfides.
Substitution: Alkylated dithiocarbamates.
Complexation: Metal-dithiocarbamate complexes.
Scientific Research Applications
Sodium bis(2-hydroxyethyl)dithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Employed in the study of enzyme inhibition due to its ability to bind to metal ions.
Mechanism of Action
The mechanism of action of sodium bis(2-hydroxyethyl)dithiocarbamate primarily involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to catalytic and regulatory thiol groups of cytoplasmic constituents. This binding inhibits the activity of enzymes that require metal ions for their function . The compound’s ability to chelate metals also makes it effective in various industrial and medical applications .
Comparison with Similar Compounds
- Sodium diethyldithiocarbamate
- Zinc bis(2-hydroxyethyl)dithiocarbamate
- Copper bis(2-hydroxyethyl)dithiocarbamate
Comparison: Sodium bis(2-hydroxyethyl)dithiocarbamate is unique due to its specific structure, which allows it to form stable complexes with a wide range of metals. This property makes it more versatile compared to other dithiocarbamates, which may have more limited metal-binding capabilities .
Properties
CAS No. |
32666-86-7 |
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Molecular Formula |
C5H10NNaO2S2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
sodium;N,N-bis(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NO2S2.Na/c7-3-1-6(2-4-8)5(9)10;/h7-8H,1-4H2,(H,9,10);/q;+1/p-1 |
InChI Key |
QUYHMLCZZRISNN-UHFFFAOYSA-M |
Canonical SMILES |
C(CO)N(CCO)C(=S)[S-].[Na+] |
Origin of Product |
United States |
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